molecular formula C11H10F3N3OS B3006392 1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone CAS No. 956754-81-7

1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone

Cat. No. B3006392
CAS RN: 956754-81-7
M. Wt: 289.28
InChI Key: RZIXOAMVUBWKPR-UHFFFAOYSA-N
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Description

The compound "1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone" is a complex organic molecule that appears to be related to various research areas, including the synthesis of pyrazole and thiazole derivatives. These compounds are of interest due to their potential pharmaceutical applications and their role in various chemical reactions.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported, where a triflyl group is introduced at the 3-position of the pyrazole ring. This is achieved by treating diazo compounds with nitroalkenes under basic conditions, leading to pharmaceutically attractive pyrazole triflones . Another approach involves the reaction of bromo-ethanone derivatives with aminotriazolethiol, resulting in the formation of triazolo-thiadiazines . These methods highlight the versatility of pyrazole and thiazole derivatives in synthesizing novel compounds with potential biological activity.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically. Studies have shown that the geometrical parameters of these molecules are consistent with X-ray diffraction (XRD) data. The stability of the molecules is often attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) analyses indicate that the negative charge is typically localized over the carbonyl group, suggesting its reactivity .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule. The presence of electronegative groups, such as the carbonyl group, makes these sites more reactive, potentially leading to various chemical transformations . The synthesis of related compounds has also been reported, where 1,3,4-thiadiazoles and other heterocyclic compounds are formed from ethanone derivatives, indicating the reactivity of these moieties in forming diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of substituents like trifluoromethyl groups can significantly affect the molecule's polarity, solubility, and overall reactivity. The crystal packing of similar compounds is often characterized by weak intermolecular interactions, which can influence their melting points and solubility . The first hyperpolarizability of these molecules has been calculated to assess their potential in nonlinear optics, which is a physical property that could be exploited in various technological applications .

Scientific Research Applications

Synthesis and Characterization

  • A study by Bhat et al. (2016) focused on the synthesis of new derivatives of this compound and characterized them using IR, 1H NMR, 13C NMR, and mass spectral data. These compounds were then screened for their biological activities.
  • Attaby et al. (2006) described the synthesis of the compound and its derivatives, providing detailed insights into the chemical structures through various spectroscopic techniques.
  • Liu et al. (2012) synthesized novel derivatives and conducted crystal structure analysis through X-ray diffraction to understand their molecular configuration.

Potential Therapeutic Applications

  • The study by Ş. Küçükgüzel et al. (2013) explored the compound's potential as an anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent. They also tested for gastric toxicity and its impact on human tumor cell lines.
  • Research by Kariuki et al. (2022) highlighted the compound's ability to react with various ketones, leading to novel derivatives with potential biological activities.

Antimicrobial and Antiviral Properties

  • Uma et al. (2017) reported on the synthesis of derivatives of the compound and their biological activity studies, indicating potential antimicrobial properties.
  • The study by Desai et al. (2017) synthesized a series of compounds with potential antimicrobial activity against various bacterial and fungal strains.

Other Biological Activities

  • Mahmoud et al. (2021) conducted a study focusing on the synthesis of novel thiazolyl derivatives with potential anti-breast cancer properties.
  • Bondock et al. (2011) explored the antibacterial and antifungal activities of new derivatives, contributing to the search for new antimicrobial agents.

Safety and Hazards

As with any chemical compound, the safety and hazards of this compound would depend on its specific properties. Some pyrazole compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, potential biological activities, and applications of these compounds .

properties

IUPAC Name

1-[5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-5-4-8(11(12,13)14)17(16-5)10-15-9(6(2)18)7(3)19-10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIXOAMVUBWKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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